molecular formula C7H15Cl2N5 B1402824 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride CAS No. 1401425-20-4

1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride

Cat. No. B1402824
M. Wt: 240.13 g/mol
InChI Key: WSTXOCOQYJITOL-UHFFFAOYSA-N
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Description

“1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride” is a chemical compound with the empirical formula C7H17Cl2N5O and a molecular weight of 258.15 . It is a solid in form .


Physical And Chemical Properties Analysis

The compound is a solid in form . Its empirical formula is C7H17Cl2N5O and it has a molecular weight of 258.15 .

Scientific Research Applications

  • Antitumor Activity : A study by Ding et al. (2016) on novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group revealed good to excellent inhibitory activity against tumor cells, specifically against CDC25B, suggesting potential antitumor applications (Ding et al., 2016).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some of them to possess good or moderate activities against test microorganisms, indicating potential as antimicrobial agents (Bektaş et al., 2007).

  • Anti-Bone Cancer Activity : Lv et al. (2019) investigated the in vitro anticancer activities of a heterocyclic compound similar to 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride against human bone cancer cell lines, suggesting its potential in anti-bone cancer therapies (Lv et al., 2019).

  • Anticonvulsant Activities : Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives with substituted piperazine derivatives and evaluated their anticonvulsant activity, demonstrating potential use in the treatment of seizures (Aytemir et al., 2004).

  • Antihypertensive Agents : A study by Meyer et al. (1989) on 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines suggested potential antihypertensive activity in spontaneously hypertensive rats, indicating possible applications in blood pressure management (Meyer et al., 1989).

  • Antimycotic Properties : Heeres et al. (1983) reported the synthesis of terconazole, a triazole ketal with 1,2,4-triazole moiety, demonstrating high topical antifungal activity against vaginal candidosis and dermatophytosis (Heeres et al., 1983).

  • Reactivity and Adsorption Studies : Al-Ghulikah et al. (2021) investigated the reactive properties and adsorption behavior of a triazole derivative, providing insights into the stability and potential pharmaceutical applications of such compounds (Al-Ghulikah et al., 2021).

Safety And Hazards

The safety and hazards of “1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride” are not specified in the available information .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-3-12(4-2-8-1)5-7-9-6-10-11-7;;/h6,8H,1-5H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTXOCOQYJITOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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